(3-Aminophenyl)(2,6-dimethylphenyl)methanone
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Overview
Description
(3-Aminophenyl)(2,6-dimethylphenyl)methanone is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of an aminophenyl group and a dimethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(2,6-dimethylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(2,6-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3-Aminophenyl)(2,6-dimethylphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2,6-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the dimethyl groups.
(3-Aminophenyl)(3,4-dimethylphenyl)methanone: Similar structure with different positions of the dimethyl groups.
Uniqueness
(3-Aminophenyl)(2,6-dimethylphenyl)methanone is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds .
Properties
CAS No. |
62261-55-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(3-aminophenyl)-(2,6-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3 |
InChI Key |
QCGAUZBBSXGXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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